molecular formula C9H16BrNO4 B11761765 Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Cat. No.: B11761765
M. Wt: 282.13 g/mol
InChI Key: YWBGTMFTOWARDS-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a brominated ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the α-carbon. This structure renders it a versatile intermediate in organic synthesis, particularly in peptide chemistry and heterocyclic compound preparation. The Boc group protects the amine during reactions, while the bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings or alkylations). Its ethyl ester moiety balances solubility in organic solvents and reactivity, making it a critical building block in multi-step syntheses, as evidenced by its structural analogs in peptide couplings and heterocycle formations .

Properties

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C9H16BrNO4/c1-5-14-7(12)6(10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

YWBGTMFTOWARDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most direct synthesis involves radical bromination of ethyl (tert-butoxycarbonyl)glycinate. In a representative procedure, ethyl (tert-butoxycarbonyl)glycinate (5.0 mmol) is dissolved in carbon tetrachloride (CCl₄) under a nitrogen atmosphere. N-Bromosuccinimide (1.0 equiv) is added, and the mixture is irradiated with a 100 W incandescent bulb for 12 hours. The Boc group shields the amine, enabling selective bromination at the α-carbon of the glycine backbone. Post-reaction, the mixture is concentrated under reduced pressure, yielding the crude product, which is purified via flash column chromatography.

Mechanistic Insights :
The reaction proceeds through a radical chain mechanism. Light initiation generates bromine radicals from NBS, which abstract a hydrogen atom from the α-carbon of the glycine ester, forming a carbon-centered radical. This intermediate reacts with molecular bromine (generated in situ) to afford the α-bromo product. The Boc group remains intact due to its stability under radical conditions.

Optimization of Reaction Conditions

Solvent and Light Source

CCl₄ is preferred for its inertness and ability to dissolve both NBS and the glycine ester. Substituting with dichloromethane (DCM) or chloroform reduces yields due to competing side reactions. Light wavelength and intensity critically influence radical initiation: UV light (λ = 300–400 nm) accelerates bromination but may degrade the Boc group, whereas visible light ensures controlled radical generation.

Stoichiometry and Reaction Time

Using 1.0 equivalent of NBS ensures complete conversion without over-bromination. Prolonged irradiation (>12 hours) leads to dimerization byproducts, while shorter durations (<8 hours) leave unreacted starting material.

Purification and Isolation Techniques

Flash Column Chromatography

The crude product is typically purified using silica gel chromatography with a gradient of ethyl acetate in hexanes (5–20% v/v). This removes unreacted NBS and dimeric impurities. The target compound elutes at Rf ≈ 0.3–0.4 (10% ethyl acetate/hexane).

Aqueous Workup

Alternative isolation involves dissolving the crude mixture in ethyl acetate, washing with brine to remove succinimide byproducts, and drying over sodium sulfate. While faster, this method risks residual impurities, necessitating subsequent recrystallization from cold diethyl ether.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.98 (s, 2H, CH₂Br), 1.44 (s, 9H, C(CH₃)₃), 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 155.2 (Boc C=O), 80.4 (C(CH₃)₃), 61.5 (CH₂CH₃), 53.8 (CH₂Br), 28.3 (C(CH₃)₃), 14.1 (CH₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₉H₁₆BrNO₄ [M+H]⁺: 282.03; found: 282.04.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at tR = 6.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

Parameter Radical Bromination (NBS) Alternative Halogenation
Yield85–90%50–60% (estimated)
Reaction Time12 hours24–48 hours
Boc StabilityHighModerate
Byproduct Formation<5%10–15%

Challenges and Troubleshooting

Incomplete Bromination

Causes include insufficient light exposure or suboptimal NBS stoichiometry. Remedy: Increase irradiation time to 14 hours or add 1.05 equiv NBS.

Ester Hydrolysis

Traces of moisture hydrolyze the ethyl ester to carboxylic acid. Solution: Use anhydrous solvents and molecular sieves.

Applications in Downstream Synthesis

The compound serves as a key intermediate in:

  • Peptide Coupling : The bromine atom facilitates nucleophilic substitution to introduce side chains.

  • Organocatalysts : Chiral derivatives are synthesized via asymmetric alkylation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate or ethyl 2-thiocyanato-2-((tert-butoxycarbonyl)amino)acetate can be formed.

    Deprotection: The major product is ethyl 2-bromo-2-aminoacetate.

Scientific Research Applications

Organic Chemistry

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is primarily employed as an intermediate in the synthesis of complex organic molecules. It participates in nucleophilic substitution reactions where the bromo group can be replaced by various nucleophiles such as amines or thiols. This property makes it a valuable building block in multi-step synthetic pathways.

Biological Research

In biological contexts, this compound is utilized for preparing peptide mimetics and other biologically active compounds. The Boc-protected amino group allows for selective reactions, facilitating the synthesis of compounds that can interact with specific biological targets such as enzymes and receptors.

Medicinal Chemistry

This compound serves as a precursor in pharmaceutical synthesis, particularly for drugs targeting specific enzyme pathways or receptor sites. Its ability to form stable intermediates is crucial for developing new therapeutics with improved efficacy and selectivity .

Case Study 1: Synthesis of Peptide Derivatives

A recent study demonstrated the use of this compound in synthesizing peptide derivatives with anti-inflammatory properties. The compound was reacted with various amino acids to create a library of peptides that were subsequently screened for biological activity .

Case Study 2: Development of HDAC Inhibitors

Another significant application involved using this compound in developing selective histone deacetylase (HDAC) inhibitors. The bromo group facilitated nucleophilic attacks leading to the formation of potent inhibitors that showed promise in treating cancer by modulating gene expression .

Mechanism of Action

The mechanism of action for Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate primarily involves its role as a building block in organic synthesis. The bromo group acts as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine. These functionalities allow the compound to participate in various synthetic pathways, targeting specific molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Ester Groups: Ethyl vs. Methyl Esters

The methyl ester analog, Methyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate (CAS 138219-39-3), shares identical functional groups but differs in ester size. Key differences include:

  • Molecular weight : Methyl (268.11 g/mol) vs. Ethyl (~282.14 g/mol, estimated).
  • Solubility: The ethyl ester exhibits higher lipophilicity, enhancing solubility in non-polar solvents like dichloromethane (DCM).
  • Reactivity : The methyl ester may undergo faster hydrolysis due to reduced steric hindrance, while the ethyl group’s bulkiness slightly slows nucleophilic substitutions .

Halogen Substitution: Bromine vs. Absence or Multiple Halogens

  • Non-brominated analog: Ethyl 2-((tert-butoxycarbonyl)amino)acetate lacks bromine, eliminating its utility in substitution reactions. This compound is primarily used for amine protection, with lower electrophilicity .
  • Dibrominated analogs : Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 454125) features dual bromine atoms, increasing electrophilicity but reducing stability. Such compounds are prone to uncontrolled cross-coupling or decomposition under harsh conditions .

Influence of Aromatic and Heterocyclic Substituents

  • Benzoxazole derivatives : Ethyl 2-bromo-2-(substituted benzoxazolyl)acetates (e.g., p-fluorophenyl or dichlorophenyl variants) exhibit enhanced aromatic stabilization. These derivatives are tailored for targeted bioactivity, such as enzyme inhibition or receptor binding, leveraging the benzoxazole ring’s electronic effects .
  • Thiazole-containing analogs: Ethyl 2-(2-((tert-butoxycarbonyl)amino)acetamido)thiazol-4-yl)acetate (compound 23a) incorporates a sulfur-containing thiazole ring, altering electronic properties and enabling metal coordination or hydrogen bonding in biological systems .

Steric and Conformational Effects: Aliphatic vs. Cyclic Substituents

  • Cyclohexyl-substituted analogs: Ethyl 2-[trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate introduces a rigid cyclohexyl group, reducing conformational flexibility. This steric bulk slows reaction kinetics but improves selectivity in stereospecific syntheses .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Reactivity Profile
This compound C₉H₁₆BrNO₄ ~282.14 Ethyl ester, Br, Boc-amine Moderate in DCM High SN2 reactivity
Mthis compound C₈H₁₄BrNO₄ 268.11 Methyl ester, Br, Boc-amine Lower lipophilicity Faster hydrolysis
Ethyl 3-bromo-2-(bromomethyl)propionate C₆H₈Br₂O₂ 288.94 Ethyl ester, dual Br substituents Low in polar solvents High electrophilicity
Ethyl 2-(5-benzoxazolyl)acetate derivatives C₁₃H₁₄BrNO₃ ~328.17 Benzoxazole ring, Br, Boc-amine Variable by substituent Stabilized by resonance

Biological Activity

Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, with the molecular formula C9_9H16_{16}BrNO4_4, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an amino group. The presence of the bromoacetate moiety enhances its reactivity, making it a valuable intermediate in organic synthesis. The Boc group is crucial for protecting the amine during chemical reactions, allowing for selective transformations without affecting the amine functionality.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Bromoacetate : The initial step includes the bromination of acetic acid derivatives.
  • Protection of the Amine : The amine group is protected using tert-butoxycarbonyl chloride.
  • Esterification : The final step involves esterification to form the ethyl ester.

This multi-step synthesis can be optimized using modern techniques such as flow microreactor systems to enhance efficiency and sustainability compared to traditional batch processes .

Biological Activity

While specific biological activity data for this compound is limited, its structural similarities to other bioactive compounds suggest potential pharmacological properties. Compounds with similar structures often exhibit significant interactions with biological targets, influencing enzyme mechanisms and protein-ligand interactions.

Potential Pharmacological Applications

  • Medicinal Chemistry : Investigated for potential roles in drug development due to its ability to engage selectively with biological targets through hydrogen bonding and hydrophobic interactions.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes, suggesting that this compound may also exhibit such properties .

Case Studies and Research Findings

  • Interaction Studies :
    • Research indicates that compounds with bromoacetate moieties can selectively interact with enzymes, which could be explored further to understand their therapeutic roles .
    • A study involving structural analogs highlighted their ability to inhibit specific enzymes related to cancer progression, indicating a potential pathway for this compound in cancer treatment .
  • Comparative Analysis :
    • A comparative study of structurally related compounds revealed that those containing similar functional groups exhibited varying degrees of biological activity, emphasizing the importance of structural nuances in determining efficacy .
    • A table summarizing the biological activities of several related compounds is provided below:
Compound NameActivity TypeIC50 (µM)Reference
Compound AEnzyme Inhibition0.126
Compound BAnticancer Activity27.4
Ethyl 2-BromoPotential (Predicted)TBD

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via a two-step process: (1) Protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base at 0°C to room temperature (RT). (2) Bromination at the α-carbon using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction completion is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography with gradients of ethyl acetate/hexane . Key parameters include reflux duration (4–12 hours) and stoichiometric control of brominating agents to avoid over-bromination.

Q. How is the structure and purity of this compound confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks for the Boc group (δ 1.43 ppm, singlet, 9H), ethyl ester (δ 1.24–1.28 ppm, triplet and δ 4.16–4.20 ppm, quartet), and brominated α-carbon (δ 4.54–4.92 ppm, multiplet) .
  • Infrared Spectroscopy (IR) : Bands at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (calculated for C₉H₁₅BrNO₄: 296.03; observed: 296.05) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : The bromine atom’s electrophilicity enables participation in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the Boc group can reduce reaction efficiency. Computational studies (DFT) predict activation barriers for coupling partners, while experimental optimization involves using bulky ligands (e.g., XPhos) to stabilize transition states. Contrasting yields in reactions with aryl boronic acids (e.g., 45–85%) highlight the need for tailored catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. What strategies mitigate premature deprotection of the Boc group during derivatization?

  • Methodological Answer : The Boc group is acid-labile, but mild acidic conditions (e.g., HCl/dioxane) or orthogonal protection (e.g., Fmoc) can preserve it during functionalization. For example, in peptide coupling, Boc stability is maintained at pH 6–7 using carbodiimide coupling agents (EDC/HOBt). Deprotection with trifluoroacetic acid (TFA) in CH₂Cl₂ (0°C to RT, 2–4 hours) is quantitative, as confirmed by LC-MS monitoring .

Q. How is this compound applied in the synthesis of bioactive benzoxazole derivatives?

  • Methodological Answer : this compound serves as a key intermediate in synthesizing benzoxazoles via Ullmann-type cyclization. For example, reaction with 2-aminophenols under CuI/L-proline catalysis yields 2-arylbenzoxazoles. Biological screening of derivatives (e.g., antimicrobial activity) involves MIC assays against S. aureus (MIC₅₀: 8–32 µg/mL), with SAR studies revealing enhanced activity when electron-withdrawing groups (e.g., -Cl) are introduced at the para-position .

Key Research Findings

  • Synthetic Scalability : Gram-scale synthesis (10 g) achieves 68% yield via flow chemistry, reducing side-product formation .
  • Mechanistic Insights : Radical bromination pathways (NBS) exhibit higher regioselectivity than electrophilic routes (Br₂), as shown by in situ EPR spectroscopy .
  • Biological Relevance : Benzoxazole derivatives inhibit COX-2 (IC₅₀: 0.8 µM) in in vitro assays, suggesting anti-inflammatory potential .

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